molecular formula C13H14O4 B12576335 4-(3,4-Dimethoxybenzyl)furan-2(5H)-one CAS No. 421598-70-1

4-(3,4-Dimethoxybenzyl)furan-2(5H)-one

Cat. No.: B12576335
CAS No.: 421598-70-1
M. Wt: 234.25 g/mol
InChI Key: FNZNPZDEWDBWJT-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxybenzyl)furan-2(5H)-one is an organic compound characterized by a furan ring substituted with a 3,4-dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxybenzyl)furan-2(5H)-one typically involves the reaction of 3,4-dimethoxybenzyl chloride with furan-2(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzyl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: Electrophilic substitution reactions can occur at the benzyl group or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(3,4-Dimethoxybenzyl)furan-2(5H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzyl)furan-2(5H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)furan-2(5H)-one
  • 4-(3,4-Dimethoxybenzyl)thiophene-2(5H)-one
  • 4-(3,4-Dimethoxybenzyl)pyrrole-2(5H)-one

Uniqueness

4-(3,4-Dimethoxybenzyl)furan-2(5H)-one is unique due to its specific substitution pattern and the presence of both the furan ring and the 3,4-dimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

421598-70-1

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-2H-furan-5-one

InChI

InChI=1S/C13H14O4/c1-15-11-4-3-9(6-12(11)16-2)5-10-7-13(14)17-8-10/h3-4,6-7H,5,8H2,1-2H3

InChI Key

FNZNPZDEWDBWJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CC(=O)OC2)OC

Origin of Product

United States

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